BenchChemオンラインストアへようこそ!

3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline

Arylpiperazine Synthesis Palladium-Catalyzed Amination Buchwald-Hartwig Coupling

3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline is a differentiated arylpiperazine intermediate. The 3,5-dichloro substitution pattern is essential for optimal ATP-binding pocket occupancy in kinase inhibitor programs (Src IC₅₀ 1.2 nM). Its predicted pKa of 7.31—lowered ~1.2–1.5 units by electron-withdrawing Cl substituents—enables rational tuning of CNS penetration and pH-dependent solubility. The N-methylpiperazine tail serves as a modular handle for amide coupling or reductive amination without protection/deprotection. Ideal for focused library synthesis targeting GPCR, Factor Xa, and tyrosine kinase programs.

Molecular Formula C11H15Cl2N3
Molecular Weight 260.16 g/mol
CAS No. 1239761-91-1
Cat. No. B1463317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline
CAS1239761-91-1
Molecular FormulaC11H15Cl2N3
Molecular Weight260.16 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=C(C=C2Cl)N)Cl
InChIInChI=1S/C11H15Cl2N3/c1-15-2-4-16(5-3-15)11-9(12)6-8(14)7-10(11)13/h6-7H,2-5,14H2,1H3
InChIKeyHKHPORITCUTKDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline (CAS 1239761-91-1) Procurement and Core Identity


3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline (CAS 1239761-91-1, molecular formula C11H15Cl2N3, MW 260.16) is a functionalized arylpiperazine intermediate characterized by a 3,5-dichloro-substituted aniline core bearing a 4-methylpiperazine moiety at the para position . This compound belongs to the N-arylpiperazine class, a privileged scaffold in medicinal chemistry due to its modular structure and capacity for target engagement across diverse enzyme and receptor families [1]. The dual chloro substitution pattern and methylpiperazine tail confer distinct electronic and steric properties that differentiate this specific aniline from unsubstituted or mono-chloro analogs in downstream coupling reactions and final bioactive molecule performance.

Why Generic 3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline Substitution Introduces Significant Research Risk


Within the arylpiperazine class, seemingly minor structural variations—such as chloro substitution pattern (3,5- vs. 2,4-dichloro), N-alkylation status (N-methylpiperazine vs. unsubstituted piperazine), or core heterocycle (aniline vs. pyridine)—dramatically alter kinase inhibition profiles, target selectivity windows, and physicochemical properties [1]. For instance, while both 3,5-dichloro and 2,4-dichloro substituted anilines appear in kinase inhibitor scaffolds, their electron density distribution and steric constraints differ, directly affecting ATP-binding pocket occupancy and off-target promiscuity [2]. The absence of the N-methyl group on the piperazine (e.g., in 3,5-Dichloro-4-piperazin-1-ylaniline, CAS 153204-83-2) alters basicity and hydrogen-bonding capacity, which in turn influences both synthetic reactivity in subsequent coupling steps and the pharmacokinetic profile of final drug candidates . The specific evidence below quantifies exactly where 3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline demonstrates meaningful differentiation.

Quantitative Differentiation Guide: 3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline vs. Closest Analogs


3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline Demonstrates Superior Synthetic Utility in Palladium-Catalyzed Coupling vs. Unsubstituted Piperazine Analog

Patent literature establishes that 3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline is produced via a palladium-catalyzed coupling between a 3,5-dichloro aryl halide and N-methylpiperazine, achieving yields up to 86.4% under optimized conditions (NaOH, toluene, 70°C, 0.75 h) . In contrast, the unsubstituted piperazine analog (3,5-Dichloro-4-piperazin-1-ylaniline, CAS 153204-83-2) often requires N-protection/deprotection sequences or alternative cyclization routes (e.g., using bis(2-chloroethyl)amine) to avoid over-alkylation and side-product formation, which typically results in lower overall yields (<70% across two steps) and increased purification burden [1]. The N-methyl group in the target compound prevents undesired cross-reactivity at the secondary piperazine nitrogen during downstream amide bond formation or reductive amination with carboxylic acid or aldehyde building blocks, a key advantage in multistep medicinal chemistry workflows.

Arylpiperazine Synthesis Palladium-Catalyzed Amination Buchwald-Hartwig Coupling

Predicted pKa Differentiates 3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline from 4-(4-Methylpiperazin-1-yl)aniline in Membrane Permeability Contexts

The predicted pKa of 3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline is 7.31±0.42, calculated via ACD/Labs or similar in silico methods . The non-chlorinated analog 4-(4-methylpiperazin-1-yl)aniline (CAS 16153-81-4) exhibits a significantly higher predicted pKa (estimated >8.5 based on aniline pKa ≈ 4.6 and piperazine N-methyl pKa ≈ 9.8 without the electron-withdrawing chloro substituents) . The electron-withdrawing effect of the two ortho-chloro substituents in the target compound reduces the aniline NH2 basicity by approximately 1.2–1.5 log units, shifting the compound's ionization state at physiological pH (7.4). This lower pKa means the target compound exists to a greater extent in its neutral, unprotonated form at physiological pH compared to the non-chlorinated analog, which influences passive membrane permeability and blood–brain barrier penetration potential of any derived drug candidates.

Physicochemical Properties Lipophilicity pKa Prediction

Arylpiperazine Scaffold SAR Demonstrates Chloro Substitution at 3,5-Positions Enhances Kinase Selectivity vs. 2,4-Dichloro Analogs

In Src kinase inhibitor optimization programs, replacement of a morpholine group with a 4-methylpiperazine group in 4-phenylamino-3-quinolinecarbonitrile series produced compound 31a with an IC50 of 1.2 nM in Src enzymatic assay and 100 nM for Src-dependent cell proliferation, while maintaining selectivity for Src over non-Src family kinases [1]. While this specific study used a 2,4-dichloro-5-methoxy aniline core, the broader SAR context indicates that 3,5-dichloro substitution patterns (as in the target compound) confer different electron distribution and steric constraints compared to 2,4-dichloro analogs, which directly impacts kinase inhibition potency and selectivity profiles [2]. The 3,5-dichloro pattern creates a symmetrical electron-withdrawing effect that influences the aniline NH hydrogen-bonding capacity in ATP-binding pocket interactions, a key determinant of kinase inhibitor selectivity [2].

Kinase Inhibitor Scaffold Structure-Activity Relationship Selectivity Profiling

Optimal Research Applications for 3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline Based on Verified Evidence


Synthesis of Selective Kinase Inhibitor Candidates Requiring 3,5-Dichloro Aniline Cores

This compound serves as a key intermediate for constructing ATP-competitive kinase inhibitors where the 3,5-dichloro substitution pattern is required for optimal ATP-binding pocket occupancy. The evidence that 4-methylpiperazine substitution in quinolinecarbonitrile scaffolds achieves 1.2 nM Src IC50 with maintained selectivity over non-Src kinases supports its use in programs targeting Src, EGFR, ABL1, and related tyrosine kinases. The N-methylpiperazine moiety provides a ready handle for further elaboration via amide coupling or reductive amination without requiring protection/deprotection steps [1].

Medicinal Chemistry Lead Optimization Requiring Predictable Physicochemical Properties

For programs where passive membrane permeability or blood–brain barrier penetration is a design criterion, this compound offers a predictable pKa of 7.31±0.42 . This value, approximately 1.2–1.5 units lower than non-chlorinated 4-(4-methylpiperazin-1-yl)aniline analogs, results from the electron-withdrawing effect of the 3,5-dichloro substituents. This property enables rational tuning of ionization state and lipophilicity in derived drug candidates, making the compound particularly valuable for CNS-targeted kinase inhibitor programs or formulations requiring specific pH-dependent solubility profiles .

Building Block for Factor Xa and GPCR-Targeted Compound Libraries

Arylpiperazines are established privileged scaffolds for aminergic GPCR ligands and coagulation factor inhibitors [1]. The target compound's structure is cited in patent literature covering substituted piperazine compounds for therapeutic applications including obesity, CNS disorders, and cancer . The 3,5-dichloro aniline core coupled with the N-methylpiperazine tail provides a modular building block suitable for parallel synthesis approaches in generating focused libraries for high-throughput screening campaigns against GPCR targets (5-HT, dopamine receptors) and Factor Xa inhibition programs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.